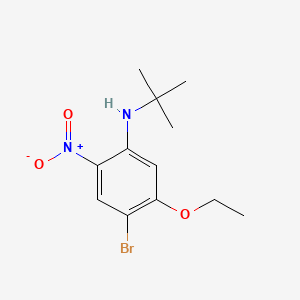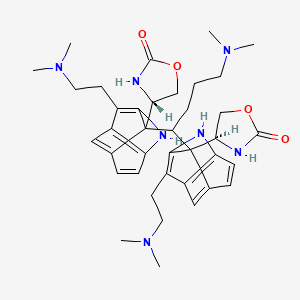
グルコシルサリチレート
説明
Glucosyl salicylate is a benzoate ester resulting from the formal condensation of the carboxy group of salicylic acid with the anomeric hydroxy group of D-glucose . This compound is known for its role as a plant metabolite and is classified as an O-acyl carbohydrate, D-glucoside, and benzoate ester . It is a white crystalline substance commonly found in nature and has garnered significant attention due to its diverse pharmaceutical properties and biological activities .
科学的研究の応用
Glucosyl salicylate has a wide range of applications in scientific research:
作用機序
- Glucosyl salicylate, also known as 2-hydroxyethyl salicylate, is a benzoate ester formed from the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol .
- Glucosyl salicylate inhibits COX, thereby reducing prostaglandin synthesis .
- Specifically, it displaces ATP by AMP or ADP at specific sites on the AMP-activated protein kinase (AMPK) subunit, leading to conformational changes that promote phosphorylation and inhibit dephosphorylation of Thr172 .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
Glucosyl salicylate participates in biochemical reactions through enzymatic synthesis . It interacts with enzymes such as β-glucosidases, which are found in all domains of living organisms and play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . The nature of these interactions involves the conversion of substrates into products using enzymes as catalysts .
Cellular Effects
Glucosyl salicylate influences cell function by modulating cellular metabolism. Salicylates, including glucosyl salicylate, have been shown to mediate some effects of salicylate-based drugs, particularly by modulating cellular metabolism . They have beneficial effects in type 2 diabetes and cancer . Salicylates also uncouple mitochondria, improving glucose homeostasis .
Molecular Mechanism
The molecular mechanism of glucosyl salicylate involves its interaction with biomolecules at the molecular level. For instance, it has been suggested that methyl salicylate glucosylation by an enzyme called UGT71C3 facilitates negative regulation of the systemic acquired resistance (SAR) response in plants by modulating the homeostasis of methyl salicylate and salicylic acid .
Temporal Effects in Laboratory Settings
Over time, glucosyl salicylate exhibits changes in its effects in laboratory settings. For instance, salicylates, including glucosyl salicylate, have been shown to have temporal effects on cellular function . High doses of salicylate result in behavioral evidence of tinnitus and hyperacusis, and electrophysiological increases in auditory thresholds .
Dosage Effects in Animal Models
The effects of glucosyl salicylate vary with different dosages in animal models. High doses of salicylate, the active ingredient in aspirin, are ototoxic, resulting in behavioral evidence of tinnitus and hyperacusis .
Metabolic Pathways
Glucosyl salicylate is involved in metabolic pathways that include interactions with enzymes or cofactors. Salicylates are hormones produced by plants in response to infection and are crucial for their defense against attack by pathogens . They are converted to salicylate in vivo .
Transport and Distribution
Glucosyl salicylate is transported and distributed within cells and tissues. Salicylates, including glucosyl salicylate, are mobile and can be transported within the plant, mainly via the phloem .
Subcellular Localization
Β-glucosidases, which interact with glucosyl salicylate, have been found to be localized in the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: Glucosyl salicylate can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves the use of α-D-glucopyranosyl bromide as the glycosyl donor and salicylic acid as the acceptor . The reaction is typically carried out in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) and an excess of dimethylformamide (DMF) to control the anomeric stereochemistry .
Industrial Production Methods: Industrial production of glucosyl salicylate often employs enzymatic synthesis due to its higher yield and environmentally friendly nature. Enzymes such as glycosyltransferases are used to catalyze the transfer of glucose from a donor molecule to salicylic acid . This method is preferred over chemical synthesis as it avoids the use of harsh chemicals and reduces the potential for environmental pollution .
化学反応の分析
Types of Reactions: Glucosyl salicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosyl salicylic acid derivatives.
Reduction: Reduction reactions can convert it into glucosyl salicyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the glucose moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxylamine (NH₂OH) and hydrazine (N₂H₄) are employed under mild acidic or basic conditions.
Major Products:
Oxidation: Glucosyl salicylic acid derivatives.
Reduction: Glucosyl salicyl alcohol.
Substitution: Various glucosyl derivatives depending on the nucleophile used.
類似化合物との比較
Salicylic Acid: A precursor to glucosyl salicylate, known for its anti-inflammatory and keratolytic properties.
Methyl Salicylate: Another salicylate ester used topically for pain relief.
Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug.
Uniqueness: Glucosyl salicylate is unique due to its glycosylated structure, which enhances its solubility and stability compared to other salicylates . This glycosylation also imparts additional biological activities and improves its bioavailability .
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKMZHWRNMFCU-HMUNZLOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678795 | |
| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60517-74-0 | |
| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary metabolic pathways of salicylic acid (SA) in tobacco plants during pathogen defense, and how does glucosyl salicylate (GS) fit into this picture?
A1: In tobacco plants, upon encountering pathogens like tobacco mosaic virus (TMV) or Pseudomonas syringae pv. phaseolicola, newly synthesized salicylic acid (SA) is mainly converted into two metabolites: SA 2-O-beta-D-glucoside (SAG) and, to a lesser extent, glucosyl salicylate (GS) [, ]. This suggests a common defense strategy in tobacco, where these two glucosylated forms play a role. Interestingly, the research indicates distinct accumulation patterns for GS and SAG. While GS synthesis is rapid, peaking at 6 hours post SA infiltration before declining and stabilizing, SAG steadily accumulates over time []. This suggests GS might be involved in the early rapid response to pathogens, while SAG provides a more sustained defense mechanism.
Q2: How is the formation of glucosyl salicylate (GS) and SA 2-O-beta-D-glucoside (SAG) enzymatically controlled in tobacco plants, and how do these enzymes respond to pathogen attacks?
A2: Distinct UDP-glucose:salicylic acid glucosyltransferases (SA GTases) catalyze the formation of GS and SAG in tobacco [, ]. These enzymes exhibit increased activity following infection by TMV or P. syringae pv. phaseolicola, as well as after SA treatment, indicating their crucial role in the plant's defense response. Interestingly, these two SA GTases are separated during gel filtration chromatography, suggesting they are distinct enzymes with specific roles in GS and SAG synthesis []. Further research on these enzymes could elucidate their individual functions in the plant's response to different pathogens or stresses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B580341.png)








![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)

